(E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-[5-(2-chlorophenyl)furan-2-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)6-7-11-8-9-14(17-11)12-4-2-3-5-13(12)15/h2-9H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVPQZBUSNLAP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one, commonly referred to as a chalcone analog, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring and a chlorophenyl substituent, which contribute to its unique chemical properties. The molecular formula is , and it exhibits a non-planar geometry with the furan ring inclined to the benzene ring by approximately 50.52° .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary results indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
- Antiviral Properties : Research has also explored its efficacy against viral infections, particularly coronaviruses. The compound has been evaluated for its ability to inhibit viral fusion processes, which are critical for viral entry into host cells .
- Mechanism of Action : The biological activity of this compound is believed to be mediated through its interaction with specific cellular pathways, including apoptosis induction in cancer cells and inhibition of viral replication mechanisms .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 50 - 100 | Induction of apoptosis |
| Antiviral | 293T/ACE2 cells | 32.3 - 63.4 | Inhibition of viral fusion |
| Antiviral | A549/ACE2 cells | >2000 | Inhibition of viral replication |
Case Studies
- Anticancer Efficacy : A study conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways, leading to increased cell death .
- Viral Inhibition : In another study focusing on coronaviruses, the compound was tested against several strains, showing promising results in inhibiting viral entry into host cells. The IC50 values ranged from 22.8 nM to 120 nM across different cell types, indicating potent antiviral activity .
Comparison with Similar Compounds
Key Observations :
Antifungal and Anticancer Activity
- Target Compound: Limited direct data, but structurally related thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl furan groups (e.g., MIC = 250 µg/mL against Candida utilis) suggest that chloroaryl substituents enhance antifungal activity .
- (E)-4-(Furan-2-yl)but-3-en-2-one (A11): No explicit antifungal data, but furan-derived enones are known intermediates in bioactive molecule synthesis .
- Hydroxymethyl/Methoxymethyl Derivatives : (E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one (Compound 3 in ) showed immune-modulating effects at 10 µg/mL, while methoxymethyl analogues exhibited inhibitory activity at higher concentrations (100 µg/mL) .
Cytotoxicity
- Target Compound : Analogues with chlorophenyl groups (e.g., 4-chlorophenyl thiazolyl hydrazones) demonstrated IC50 = 125 µg/mL against MCF-7 cancer cells, suggesting chloroaryl groups enhance cytotoxicity .
- (E)-4-(Pyridin-2-yl)but-3-en-2-one (A8) : Lower cytotoxicity (IC50 > 500 µg/mL in NIH/3T3 cells), indicating aryl substituent type significantly impacts selectivity .
Physicochemical Properties
- Electronic Properties : Chlorine’s electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic attacks .
Q & A
Q. What are the common synthetic routes for (E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one, and how are reaction conditions optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between a 2-chlorophenyl-substituted furan aldehyde and a ketone. For example, (E)-4-(2-chlorophenyl)but-3-en-2-one derivatives are prepared using catalysts like poly(N-isopropylacrylamide-co-L-proline), with optimized conditions (e.g., 42% yield at room temperature in ethanol) . Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact yield and stereoselectivity. NMR monitoring (e.g., δ 7.93 ppm for the α,β-unsaturated ketone proton) ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assignments for α,β-unsaturated ketone protons (δ 7.93 ppm, J = 16.4 Hz) and aromatic carbons (e.g., 139.1 ppm for the furan ring) .
- IR Spectroscopy : Peaks at ~1672 cm⁻¹ (C=O stretch) and 976 cm⁻¹ (C=C bending) confirm enone formation .
- Mass Spectrometry : A molecular ion peak at m/z 180 [M⁺] and fragmentation patterns (e.g., m/z 145 for furan-chlorophenyl cleavage) validate the structure .
Q. How is crystallographic data analyzed to resolve its 3D structure?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or WinGX is used. For example, ORTEP-III generates anisotropic displacement ellipsoids, while SHELXL refines occupancy factors for disordered atoms. The E-configuration of the α,β-unsaturated ketone is confirmed via C=C bond lengths (~1.34 Å) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms optimize geometries and calculate frontier molecular orbitals. For instance, HOMO-LUMO gaps predict reactivity in Michael additions . TD-DFT simulations of UV-Vis spectra (e.g., λmax ~300 nm) align with experimental data for α,β-unsaturated ketones .
Q. What strategies improve yield in multi-step syntheses involving furan-chlorophenyl intermediates?
- Stepwise Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during furan functionalization .
- Catalyst Screening : Organocatalysts like L-proline derivatives enhance enantioselectivity in aldol condensations (e.g., 75% ee achieved with 10 mol% catalyst) .
- Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc) removes unreacted 2-chlorophenyl starting materials .
Q. How is bioactivity assessed for pharmacological potential?
- Molecular Docking : AutoDock Vina models interactions with targets like cyclooxygenase-2 (COX-2), leveraging the chlorophenyl group’s hydrophobic binding .
- In Vitro Assays : MTT assays on cancer cell lines (e.g., IC50 = 12 µM against HeLa cells) quantify cytotoxicity. LC-MS monitors metabolic stability in liver microsomes .
Q. What challenges arise in quantifying stereoisomeric purity, and how are they resolved?
- Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to separate E/Z isomers. Retention times differ by ~2 minutes .
- NOESY NMR : Cross-peaks between the furan proton (δ 6.66 ppm) and β-ketone proton (δ 2.41 ppm) confirm the E-configuration .
Q. How do solvent polarity and pH affect the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
